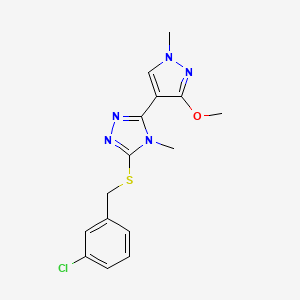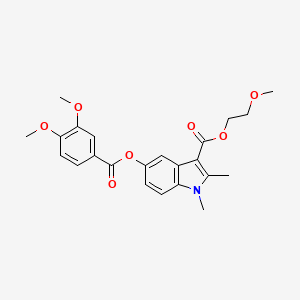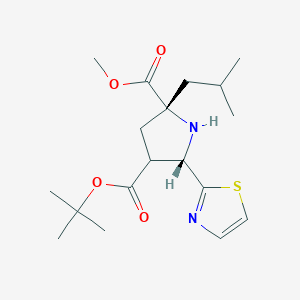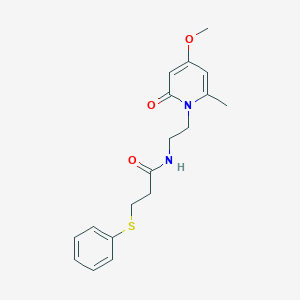![molecular formula C23H20ClN3O4S B2421217 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 892266-15-8](/img/no-structure.png)
2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Studies have explored the synthesis of pyrimidinones, oxazinones, and their derivatives fused with thiophene rings, showing antimicrobial properties against bacteria and fungi. These compounds have been synthesized using various starting materials, such as citrazinic acid, and demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with specific compounds designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research indicates the potential of structurally similar compounds for development as diagnostic tools in medical imaging (Dollé et al., 2008).
Synthesis for Biological Activities
The synthesis and biological evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity. These compounds, after being treated with various reagents, displayed strong anticancer effects on several human cancer cell lines, demonstrating the significance of chemical synthesis in developing new therapeutic agents (Hafez & El-Gazzar, 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-3,4-dimethylthiophene to form 3-(4-chlorophenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. This intermediate is then reacted with N-(3-methoxyphenyl)acetamide in the presence of acetic anhydride to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-3,4-dimethylthiophene", "N-(3-methoxyphenyl)acetamide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-amino-3,4-dimethylthiophene in the presence of acetic acid to form 3-(4-chlorophenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one.", "Step 2: Reaction of 3-(4-chlorophenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with N-(3-methoxyphenyl)acetamide in the presence of acetic anhydride to yield the final product, 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide." ] } | |
CAS RN |
892266-15-8 |
Molecular Formula |
C23H20ClN3O4S |
Molecular Weight |
469.94 |
IUPAC Name |
2-[3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-13-14(2)32-22-20(13)21(29)27(17-9-7-15(24)8-10-17)23(30)26(22)12-19(28)25-16-5-4-6-18(11-16)31-3/h4-11H,12H2,1-3H3,(H,25,28) |
InChI Key |
JNCDPLBHXZKVSE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)





![4-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2421142.png)
![N-(4-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2421148.png)

![Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2421150.png)

![Methyl 2-[2-(4-aminophenyl)acetamido]acetate](/img/structure/B2421155.png)